5-[(2-Aminophenyl)methyl]-4-methylbenzene-1,3-diamine
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Overview
Description
5-[(2-Aminophenyl)methyl]-4-methylbenzene-1,3-diamine is an organic compound that belongs to the class of aromatic amines. This compound is characterized by the presence of two amino groups attached to a benzene ring, along with a methyl group and a phenylmethyl group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(2-Aminophenyl)methyl]-4-methylbenzene-1,3-diamine can be achieved through several synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction typically uses palladium as a catalyst and boron reagents to facilitate the coupling of aryl halides with aryl boronic acids .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-[(2-Aminophenyl)methyl]-4-methylbenzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro groups.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens and nitrating agents.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Scientific Research Applications
5-[(2-Aminophenyl)methyl]-4-methylbenzene-1,3-diamine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-[(2-Aminophenyl)methyl]-4-methylbenzene-1,3-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
N-(2-Methyl-5-aminophenyl)-4-(3-pyridyl)-2-pyrimidinamine: Similar structure with a pyrimidine ring.
4-Methyl-N’-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,3-diamine: Contains a pyridine and pyrimidine ring.
Uniqueness
5-[(2-Aminophenyl)methyl]-4-methylbenzene-1,3-diamine is unique due to its specific arrangement of amino and methyl groups on the benzene ring, which imparts distinct chemical and biological properties
Properties
CAS No. |
85586-62-5 |
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Molecular Formula |
C14H17N3 |
Molecular Weight |
227.30 g/mol |
IUPAC Name |
5-[(2-aminophenyl)methyl]-4-methylbenzene-1,3-diamine |
InChI |
InChI=1S/C14H17N3/c1-9-11(7-12(15)8-14(9)17)6-10-4-2-3-5-13(10)16/h2-5,7-8H,6,15-17H2,1H3 |
InChI Key |
VYKBWUGQNGMJKN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1N)N)CC2=CC=CC=C2N |
Origin of Product |
United States |
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